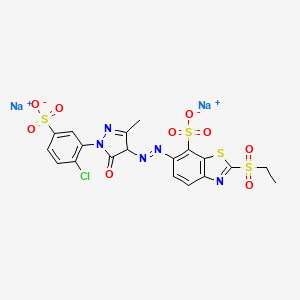

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate is a useful research compound. Its molecular formula is C19H14ClN5Na2O9S4 and its molecular weight is 666.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate, commonly referred to as Disodium 6-Azo, is a synthetic azo dye characterized by its complex chemical structure and potential biological activities. The compound has garnered attention for its applications in various fields, including textiles and biochemistry.

The molecular formula of Disodium 6-Azo is C19H14ClN5Na2O9S4 with a molecular weight of 666.04 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄ClN₅Na₂O₉S₄ |

| Molecular Weight | 666.04 g/mol |

| CAS Number | 83400-24-2 |

| LogP | 5.169 |

| Topological Polar Surface Area | 272.20 Ų |

Biological Activity

The biological activity of Disodium 6-Azo has been explored in various studies, particularly focusing on its potential genotoxicity and carcinogenic properties. Azo dyes, including Disodium 6-Azo, are known to undergo reductive cleavage in biological systems, potentially leading to the formation of carcinogenic amines.

Genotoxicity Studies

Research indicates that azo compounds can be metabolized to release aromatic amines, which are associated with genotoxic effects. A study highlighted the potential for Disodium 6-Azo to undergo such metabolic transformations:

- Metabolism : Azo dyes can be reduced by intestinal bacteria to form potentially harmful amines.

- Genotoxic Potential : Studies have shown that certain azo dyes can induce mutations in bacterial and mammalian cells, raising concerns about their safety in consumer products.

Case Studies

- Human Health Assessment : A comprehensive assessment conducted by the Australian government evaluated various azo dyes, including Disodium 6-Azo. It was found that exposure to such dyes could lead to adverse health effects due to their ability to release carcinogenic amines upon metabolism .

- Environmental Impact : The environmental persistence of azo dyes has been documented, with implications for aquatic ecosystems. The degradation products of azo dyes can be toxic and pose risks to aquatic life .

Toxicological Data

Toxicological evaluations have indicated the following concerning Disodium 6-Azo:

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Azo Linkage | Facilitates dye properties and interactions with biological molecules. |

| Sulfonate Groups | Increases water solubility and enhances reactivity. |

| Benzothiazole Core | Provides structural stability and potential biological activity. |

Dye Chemistry

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate is primarily utilized as a dye in textile applications due to its vibrant color and stability. Its azo structure allows for extensive use in various dyeing processes.

Biological Studies

The compound exhibits notable biological activities, making it a subject of interest in pharmacological research. Studies have indicated potential applications in:

- Antimicrobial Activity : Research has shown that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry to detect various metal ions due to its ability to form stable complexes. This application is crucial for environmental monitoring and quality control in industrial processes.

Cosmetic Formulations

Given its chemical stability and solubility, this compound is explored for use in cosmetic products, particularly as a colorant in skin creams and lotions. Regulatory assessments ensure its safety for use in cosmetics.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as an antimicrobial agent.

Case Study 2: Textile Dyeing

In an industrial application study, the compound was tested for dyeing cotton fabrics. The results demonstrated excellent color fastness and vibrancy compared to traditional dyes, leading to its recommendation for commercial textile applications.

Properties

CAS No. |

83400-24-2 |

|---|---|

Molecular Formula |

C19H14ClN5Na2O9S4 |

Molecular Weight |

666.0 g/mol |

IUPAC Name |

disodium;6-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-ethylsulfonyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C19H16ClN5O9S4.2Na/c1-3-36(27,28)19-21-12-6-7-13(17(16(12)35-19)38(32,33)34)22-23-15-9(2)24-25(18(15)26)14-8-10(37(29,30)31)4-5-11(14)20;;/h4-8,15H,3H2,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

UMSTXIMOKUXALY-UHFFFAOYSA-L |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=C(S1)C(=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.